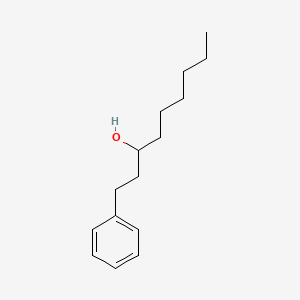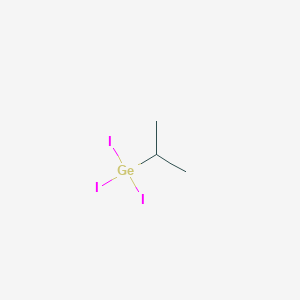
Germane, triiodoisopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, triiodoisopropyl- is a chemical compound with the molecular formula C3H7GeI3 It is a derivative of germane, where three iodine atoms are bonded to an isopropyl group attached to germanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Germane, triiodoisopropyl- typically involves the reaction of germanium tetrachloride with isopropyl iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the triiodoisopropyl derivative. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Germane, triiodoisopropyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Germane, triiodoisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent germane or other reduced forms.
Substitution: The iodine atoms in Germane, triiodoisopropyl- can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted germane derivatives, and various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Germane, triiodoisopropyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving germanium.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the semiconductor industry for the production of germanium-based materials and devices.
Wirkmechanismus
The mechanism of action of Germane, triiodoisopropyl- involves its interaction with molecular targets through its iodine and germanium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, less reactive than Germane, triiodoisopropyl-.
Germanium Tetrachloride (GeCl4): A precursor in the synthesis of various germanium compounds.
Triiodogermane (GeI3H): Similar in structure but lacks the isopropyl group.
Uniqueness
Germane, triiodoisopropyl- is unique due to the presence of the isopropyl group and three iodine atoms, which confer distinct reactivity and properties compared to other germanium compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
21342-26-7 |
|---|---|
Molekularformel |
C3H7GeI3 |
Molekulargewicht |
496.43 g/mol |
IUPAC-Name |
triiodo(propan-2-yl)germane |
InChI |
InChI=1S/C3H7GeI3/c1-3(2)4(5,6)7/h3H,1-2H3 |
InChI-Schlüssel |
NGJAVJAZGBKOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Ge](I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


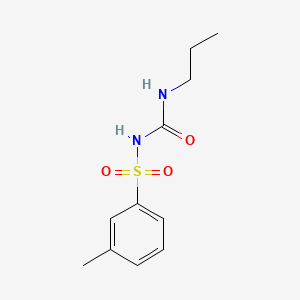
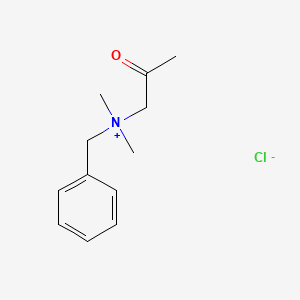
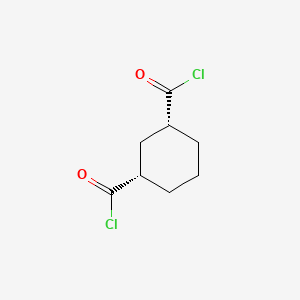
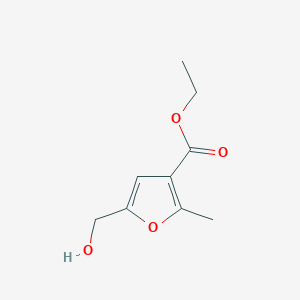
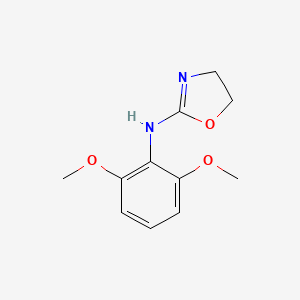
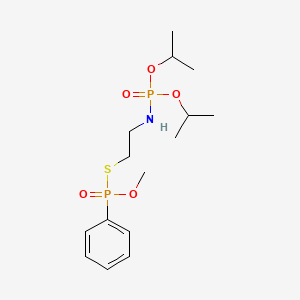

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
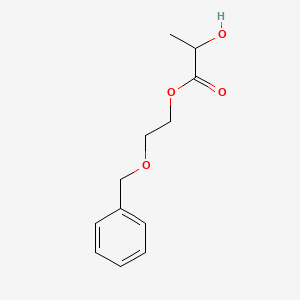
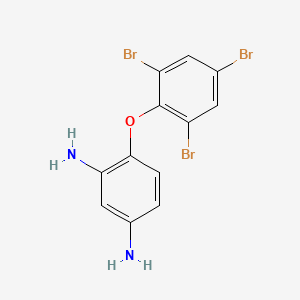
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
